molecular formula C14H13ClN2O3 B1491913 Ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate CAS No. 2098117-16-7

Ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate

Cat. No.: B1491913
CAS No.: 2098117-16-7
M. Wt: 292.72 g/mol
InChI Key: FCRLLJDLNDPPGX-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate (CAS 2098117-16-7) is a high-value chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery . This compound features a pyridazine core substituted with a chloro group, an ethyl ester, and a 3-methoxyphenyl ring, making it a versatile intermediate for further synthetic exploration . The molecular formula is C14H13ClN2O3 and it has a molecular weight of 292.72 g/mol . The presence of these functional groups allows researchers to employ this molecule in various cross-coupling reactions and nucleophilic substitutions, facilitating the creation of diverse compound libraries for biological screening. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-3-20-14(18)11-8-12(16-17-13(11)15)9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRLLJDLNDPPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate (CAS 220287-28-5)

  • Structural Difference : Replaces the 3-methoxyphenyl group with a 4-chlorophenyl substituent.
  • This may affect reactivity in cyclization reactions; for example, this compound was successfully cyclized with hydrazine hydrate to form pyrazolo[3,4-c]pyridazine derivatives, which exhibited CNS activity in pharmacological screening .
  • Biological Activity : Derivatives showed dose-dependent effects on motor coordination and exploratory behavior in mice, suggesting substituent-dependent CNS modulation .

Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate (CAS 2097977-78-9)

  • Structural Difference : Methoxy group at the ortho (2-) position instead of meta (3-).
  • Impact : Steric hindrance from the ortho substituent may reduce rotational freedom of the phenyl ring, affecting binding to biological targets. The compound has a molecular weight of 292.72 g/mol and ≥95% purity but is listed as discontinued, limiting its current availability .

Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate (CAS 34750-70-4)

  • Structural Difference : Unsubstituted phenyl group.
  • Similarity score: 0.89 (compared to the target compound) .

Halogen and Functional Group Variations

Ethyl 3,6-dichloropyridazine-4-carboxylate (CAS 34127-22-5)

  • Structural Difference : Chlorine atoms at both positions 3 and 4.
  • Impact : Increased electrophilicity due to dual electron-withdrawing groups, which may enhance reactivity in nucleophilic substitution reactions. Similarity score: 0.91 .

Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS 478067-01-5)

  • Structural Difference : Incorporates trifluoromethyl groups and a ketone moiety.
  • Impact : Trifluoromethyl groups increase lipophilicity (XLogP3: 3.4) and metabolic resistance. The molecular weight (380.24 g/mol) and complexity (638) are significantly higher than the target compound .

Data Tables

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Weight (g/mol) Purity Substituent Profile
Ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate Not provided ~292.72 (estimated) N/A 3-Cl, 6-(3-MeO-Ph), 4-COOEt
Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate 220287-28-5 ~307.17 N/A 3-Cl, 6-(4-Cl-Ph), 4-COOEt
Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate 2097977-78-9 292.72 ≥95% 3-Cl, 6-(2-MeO-Ph), 4-COOEt
Ethyl 3,6-dichloropyridazine-4-carboxylate 34127-22-5 231.05 N/A 3-Cl, 6-Cl, 4-COOEt

Biological Activity

Ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a chloro group and a methoxyphenyl moiety. Its molecular formula is C13H12ClN3O2, and it has a molecular weight of 273.71 g/mol. The presence of the chloro and methoxy groups contributes to its lipophilicity and potential interactions with biological targets.

This compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of specific biochemical pathways. The chloro substituent can enhance binding affinity through halogen bonding, while the methoxy group may influence solubility and permeability across biological membranes.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Anticancer Activity

Research indicates that pyridazine derivatives can act as selective inhibitors in cancer cell lines. This compound has been suggested as a candidate for further investigation in cancer therapy due to its structural features that may inhibit tumor growth by targeting specific kinases involved in cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyridazine ring significantly affect biological activity. The presence of electron-donating groups like methoxy enhances activity, while halogen substituents like chlorine can improve selectivity towards certain biological targets. For example, the introduction of different aryl groups at position 6 has shown varied effects on inhibitory potency against specific enzymes .

Case Studies

  • Inhibition of Tankyrases : A related study on pyridazine derivatives demonstrated their potential as inhibitors of tankyrases, which are implicated in cancer cell survival. This compound's structural analogs were evaluated for their ability to inhibit these enzymes effectively .
  • Antimicrobial Efficacy : A study assessing various pyridazine compounds found that those with similar substitutions exhibited MIC values ranging from 32 to 512 µg/mL against various pathogens, highlighting the importance of structural variations on biological activity .

Preparation Methods

General Synthetic Strategy

The preparation of ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate generally involves multi-step organic synthesis starting from appropriately substituted hydrazones or pyridazinones, followed by chlorination and esterification steps. The key synthetic transformations include:

  • Formation of pyridazinone or pyridazine core structures via cyclization reactions.
  • Introduction of chloro substituent at the 3-position by chlorinating agents.
  • Attachment or retention of the 3-methoxyphenyl substituent at the 6-position.
  • Esterification at the 4-carboxyl position to yield the ethyl ester.

Preparation of Pyridazinone Precursors

A common precursor to the target compound is a 5,6-bis(3-methoxyphenyl)-3-pyridazinone derivative. The preparation involves:

  • Condensation of hydrazones derived from 3-methoxybenzaldehyde with ethyl cyanoacetate or diethyl malonate in refluxing ethanol.
  • The reaction proceeds via nucleophilic addition and cyclization to form the pyridazinone ring.

Reaction conditions and yields:

Step Reagents & Conditions Time (h) Yield (%) Notes
Cyclization of hydrazone with ethyl cyanoacetate Reflux in absolute ethanol 8-18 50-60 Moderate yields, purified by recrystallization
Chlorination of pyridazinone Phosphoryl chloride, 100°C 3-6 60-70 Conversion to 3-chloropyridazine derivative

This method was detailed in the synthesis of related compounds where the pyridazinone intermediate was chlorinated using phosphoryl chloride to introduce the 3-chloro substituent, followed by workup with aqueous ammonia to isolate the chlorinated product.

Esterification to Form Ethyl Ester

The carboxylic acid group at the 4-position of the pyridazine ring is converted into the ethyl ester by standard esterification methods, commonly using ethanol under acidic conditions or via reaction with ethyl halides in the presence of a base.

Alternative esterification methods include:

  • Direct esterification of the carboxylic acid with ethanol and acid catalyst.
  • Conversion of acid chloride intermediate to ethyl ester.
  • Use of alkylation agents such as ethyl iodide in acetone with base.

The choice of method depends on the availability of intermediates and desired purity. Esterification typically yields the ethyl ester with high purity and good yield.

Alternative Synthetic Routes and Improvements

Research has explored alternative routes to improve yield, reduce solvent use, and simplify purification. For example:

  • Use of methyl isobutyl ketone as a solvent in Suzuki coupling reactions to minimize solvent exchanges and increase yield in related pyridine derivatives.
  • Microwave-assisted synthesis attempted for pyridazinones but found to give poor yields compared to conventional reflux methods.
  • Continuous flow chemistry techniques have been suggested for scale-up and efficiency enhancement in industrial synthesis.

Summary Table of Preparation Methods

Step Method Reagents Conditions Yield (%) Notes
Pyridazinone formation Cyclization of hydrazone with ethyl cyanoacetate Hydrazone, ethyl cyanoacetate, EtOH Reflux, 6-18 h 50-60 Moderate yield, purification by recrystallization
Chlorination Treatment with phosphoryl chloride POCl3 100°C, 3-6 h 60-70 Conversion to 3-chloropyridazine
Esterification Acid-catalyzed esterification or alkylation Ethanol, acid catalyst or ethyl iodide Reflux or room temp High Produces ethyl ester at 4-position
Solvent optimization Use of methyl isobutyl ketone MIBK solvent Varies Improved yields Minimizes solvent exchange, cost-effective

Analytical and Spectroscopic Characterization

The synthesized this compound is characterized by:

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of methoxy, aromatic protons, chloro-substituted pyridazine ring, and ethyl ester signals.
  • IR Spectroscopy: Characteristic ester carbonyl stretch (~1700 cm^-1), aromatic C-H, and methoxy group bands.
  • Melting Point: Typically reported to confirm purity.
  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight.

These data confirm the successful synthesis and purity of the target compound.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate to improve yield and purity?

  • Methodological Answer : Optimization typically involves stepwise modifications:
  • Step 1 : Use a Biginelli-like one-pot reaction (as seen in pyridazine derivatives) to condense aromatic aldehydes, ethyl acetoacetate, and thioureas under acidic conditions .
  • Step 2 : Introduce microwave-assisted synthesis to reduce reaction time and side products.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%). Monitor intermediates using TLC and adjust stoichiometry of 3-methoxyphenyl precursors to minimize unreacted starting material .

Q. What analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer : A multi-spectral approach is essential:
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., methoxy group at C-3 of phenyl, chloro at C-3 of pyridazine). Coupling constants in 1H^{1}\text{H}-NMR resolve diastereotopic protons .
  • MS : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+) and fragments (e.g., loss of ethyl carboxylate group).
  • IR : Validate carbonyl (C=O, ~1700 cm1^{-1}) and aromatic C-Cl (600–800 cm1^{-1}) stretches .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • Assay Selection : Test antimicrobial activity via broth microdilution (MIC against E. coli, S. aureus). For kinase inhibition, use fluorescence-based ADP-Glo™ assays.
  • Dose-Response : Apply logarithmic concentrations (0.1–100 µM) to determine IC50_{50}. Include positive controls (e.g., ciprofloxacin for antimicrobials).
  • Data Interpretation : Use GraphPad Prism for nonlinear regression analysis. Cross-validate with cytotoxicity assays (e.g., MTT on HEK-293 cells) .

Advanced Research Questions

Q. What methodological approaches resolve crystallographic ambiguities in this compound?

  • Methodological Answer :
  • Data Collection : Collect high-resolution (<1.0 Å) X-ray data at synchrotron facilities. Use SHELXL for refinement, employing restraints for disordered moieties (e.g., ethyl carboxylate group) .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder. Apply Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) .
  • Validation : Check using Rfree_{\text{free}} and ADDSYM in PLATON to detect missed symmetry .

Q. How can substituent effects on bioactivity be systematically studied?

  • Methodological Answer :
  • SAR Framework : Synthesize analogs with substituent variations (e.g., replace 3-methoxyphenyl with 4-fluorophenyl).
  • Computational Modeling : Perform DFT calculations (Gaussian 16) to map electrostatic potentials and HOMO-LUMO gaps. Correlate with IC50_{50} values from kinase assays .
  • Statistical Analysis : Use PCA (Principal Component Analysis) to cluster substituents by electronic (Hammett σ) and steric (Taft Es_s) parameters .

Q. What strategies address contradictions between spectral data and computational predictions?

  • Methodological Answer :
  • Reconciliation Steps :

Re-examine NMR assignments using 2D techniques (HSQC, HMBC) to resolve coupling discrepancies.

Compare experimental XRD bond lengths/angles with DFT-optimized geometries (B3LYP/6-311+G(d,p)).

If torsion angles conflict (e.g., pyridazine ring puckering), apply Cremer-Pople parameters for ring conformation analysis .

Q. How can reaction mechanisms for pyridazine derivatization be investigated?

  • Methodological Answer :
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled ethyl carboxylate to track acyl transfer steps via MS.
  • Kinetic Studies : Perform stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., enolate intermediates in nucleophilic substitution at C-3 chloro) .
  • Theoretical Modeling : Run MD simulations (AMBER) to visualize transition states during cyclization steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate
Reactant of Route 2
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Ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate

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